molecular formula C22H29N3O4S B2992452 N-(2-((4-(2-甲氧苯基)哌嗪-1-基)磺酰基)乙基)-3,5-二甲基苯甲酰胺 CAS No. 897611-04-0

N-(2-((4-(2-甲氧苯基)哌嗪-1-基)磺酰基)乙基)-3,5-二甲基苯甲酰胺

货号: B2992452
CAS 编号: 897611-04-0
分子量: 431.55
InChI 键: YZTQNUAKXGITIU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide” is a compound that has been studied for its potential therapeutic applications . It has been found to have affinity for alpha1-adrenergic receptors , which are a class of G-protein-coupled receptors (GPCRs) that play a significant role in various neurological conditions .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a piperazine ring attached to a methoxyphenyl group and a sulfonyl group. The compound also contains an ethyl group and a dimethylbenzamide group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclization, ring opening, and intermolecular cycloaddition . These reactions are typically carried out under controlled conditions to ensure the correct formation of the compound .

科学研究应用

用于 PET 成像的放射性标记拮抗剂

核医学与生物学讨论了使用 [18F]p-MPPF,一种与“N-(2-((4-(2-甲氧苯基)哌嗪-1-基)磺酰基)乙基)-3,5-二甲基苯甲酰胺”在结构上相关的化合物,作为一种放射性标记拮抗剂,用于使用正电子发射断层扫描 (PET) 研究 5-HT1A 受体。这项研究包括该化合物的化学、放射化学、动物数据(包括大鼠、猫和猴子),以及授权和 PET、毒性和代谢的人类数据。

非核苷 HIV-1 逆转录酶抑制剂

药物化学杂志详细介绍了双(杂芳基)哌嗪的发现、合成和生物活性,包括显着抑制人类免疫缺陷病毒 1 型 (HIV-1) 逆转录酶的类似物。这项研究导致了比其前身更有效的化合物的开发,突出了此类化学结构在药理干预中的潜力。

多巴胺 D3 受体配体

药物化学杂志中的一项研究探索了苯甲酰胺 PB12 的结构修饰以提高对多巴胺 D3 受体的亲和力,并确定了几种高亲和力配体。这项工作对神经精神疾病中 PET 成像剂的开发和潜在治疗应用具有影响。

用于胃肠道运动的 5-HT4 受体激动剂

生物有机与药物化学中的一项研究重点关注苯甲酰胺衍生物作为选择性血清素 4 (5-HT4) 受体激动剂的合成和评估。这些化合物在加速胃排空和增加排便频率方面显示出潜力,为治疗胃肠道运动障碍提供了一种新方法。

抗抑郁药代谢研究

药物代谢与处置中的一篇文章探讨了新型抗抑郁药 Lu AA21004 的氧化代谢。这项研究确定了参与将该化合物代谢为各种代谢物的细胞色素 P450 酶,有助于了解其药代动力学和潜在相互作用。

作用机制

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They play a significant role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its target, the α1-AR, by binding to it. This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders . The compound’s affinity for α1-AR ranges from 22 nM to 250 nM .

Biochemical Pathways

The compound’s interaction with α1-AR affects the cholinergic neurotransmission pathway. This pathway is associated with Alzheimer’s disease and has spurred the development of numerous structural classes of compounds with different pharmacological profiles aimed at increasing central cholinergic neurotransmission .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds . The compound exhibited an acceptable pharmacokinetic profile .

Result of Action

The compound’s action results in significant alterations in the short-term memory and anxiety levels in rats treated with aluminium chloride (AlCl3), which was further improved after treatment with the compound . The compound also attenuated the neurotoxic effects of AlCl3 as shown by the improvement in rats’ performance in Water maze test and in lowering AChE activity .

未来方向

The compound shows promise as a potential therapeutic agent due to its affinity for alpha1-adrenergic receptors . Future research could focus on further exploring its therapeutic potential, optimizing its synthesis, and investigating its safety and efficacy in preclinical and clinical studies .

属性

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c1-17-14-18(2)16-19(15-17)22(26)23-8-13-30(27,28)25-11-9-24(10-12-25)20-6-4-5-7-21(20)29-3/h4-7,14-16H,8-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTQNUAKXGITIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。